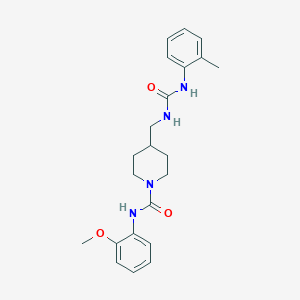
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of biological pathways relevant to pain management and other conditions. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxyphenyl group and an o-tolylureido moiety. The presence of these functional groups is significant for its biological activity, influencing receptor interactions and pharmacokinetics.
Research indicates that this compound acts as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways. By binding to these receptors, it may inhibit nociceptive signaling, thereby providing analgesic effects. The modulation of P2X3 receptors is particularly relevant for developing new pain management therapies, as traditional analgesics often have significant side effects.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent activity against various cell lines. It has been reported to reduce cell viability in glioma cells through mechanisms such as:
- Inhibition of Proliferation : The compound effectively inhibits cell division.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells.
The following table summarizes key findings from in vitro studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Glioma | 5.0 | Proliferation inhibition, apoptosis induction | |
| Breast Cancer | 3.5 | Cell cycle arrest and apoptosis |
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. For instance, animal models treated with this compound showed significant reductions in pain responses compared to control groups.
- Analgesic Effects : The compound demonstrated a reduction in pain scores in models of acute and chronic pain.
- Safety Profile : Toxicological assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chronic Pain Management : A study involving patients with chronic pain conditions treated with this compound reported improved pain relief compared to standard treatments, suggesting its utility as an adjunct therapy.
- Cancer Treatment : In a clinical trial assessing its efficacy in glioma patients, those receiving this compound exhibited enhanced survival rates and reduced tumor progression.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-7-3-4-8-18(16)24-21(27)23-15-17-11-13-26(14-12-17)22(28)25-19-9-5-6-10-20(19)29-2/h3-10,17H,11-15H2,1-2H3,(H,25,28)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRWQYXKQRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













